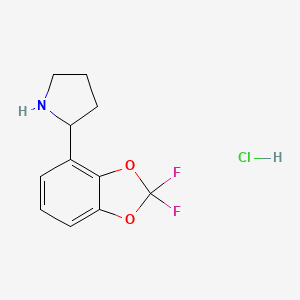
Toxine from Israeli snake Atractaspis engaddensis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sarafotoxin S6c is a peptide toxin derived from the venom of the Israeli burrowing asp, Atractaspis engaddensis . It belongs to the sarafotoxin family, which shares structural and functional similarities with endothelins, a group of potent vasoconstrictor peptides . Sarafotoxin S6c is known for its strong vasoconstrictor activity and its ability to selectively activate endothelin receptor type B (ETB) .
Preparation Methods
Sarafotoxin S6c can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain . This technique ensures high yield and purity of the final product . The synthetic route involves the use of protected amino acids and coupling reagents under controlled conditions to form peptide bonds . The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Sarafotoxin S6c undergoes various chemical reactions, including oxidation and reduction . The formation of disulfide bonds between cysteine residues is a critical step in achieving its native tertiary structure . Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like dithiothreitol . The major products formed from these reactions are the correctly folded peptide with the desired disulfide bond pairing .
Scientific Research Applications
Sarafotoxin S6c has numerous scientific research applications. In biology and medicine, it is used to study the role of endothelin receptors in various physiological and pathological processes . It has been employed in cardiovascular research to investigate its effects on vasoconstriction and blood flow regulation . Additionally, sarafotoxin S6c has been used in studies related to ischemia and reperfusion injury, where it has shown cardioprotective and antiarrhythmic effects . In chemistry, it serves as a model compound for studying peptide synthesis and folding .
Mechanism of Action
Sarafotoxin S6c exerts its effects by selectively activating endothelin receptor type B (ETB), a G-protein-coupled receptor . Upon binding to ETB, sarafotoxin S6c induces vasoconstriction by promoting the release of intracellular calcium ions in vascular smooth muscle cells . This activation also triggers the release of nitric oxide, which contributes to its cardioprotective effects during ischemia and reperfusion . The molecular pathways involved include the activation of mitochondrial ATP-sensitive potassium channels and the modulation of nitric oxide signaling .
Comparison with Similar Compounds
Sarafotoxin S6c is part of the sarafotoxin family, which includes other isoforms such as sarafotoxin S6a, sarafotoxin S6b, and sarafotoxin S6e . These compounds share a high degree of structural similarity but differ in their amino acid sequences and receptor selectivity . Compared to other sarafotoxins, sarafotoxin S6c is unique in its selective activation of endothelin receptor type B (ETB), whereas other isoforms may also activate endothelin receptor type A (ETA) . This specificity makes sarafotoxin S6c a valuable tool for studying ETB-mediated physiological and pathological processes .
Properties
Molecular Formula |
C103H147N27O37S5 |
|---|---|
Molecular Weight |
2515.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis[(1R)-1-hydroxyethyl]-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C103H147N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69-40-170-169-39-53(104)83(146)129-81(47(7)131)102(165)126-70-42-172-171-41-68(96(159)115-59(28-44(2)3)88(151)118-62(32-72(106)134)91(154)116-60(89(152)125-69)29-49-16-12-11-13-17-49)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-168-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(70)161/h11-19,37-38,43-48,53,55-70,79-82,109,131-132H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)/t46-,47+,48+,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-,82-/m0/s1 |
InChI Key |
LXPHPKVWHQLBBA-JHOSIGDNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC(=O)N)CC(=O)O)CCSC)[C@@H](C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)[C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[3-[Tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B13384575.png)
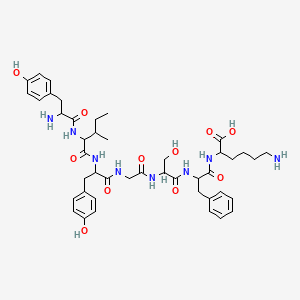
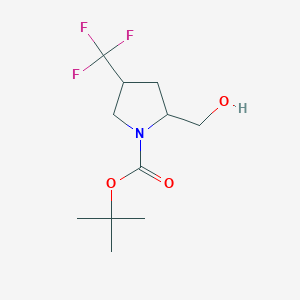
![4-[[1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B13384594.png)
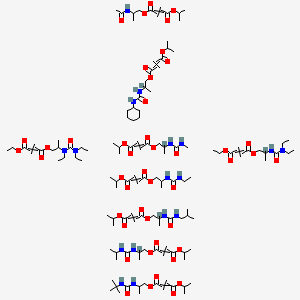
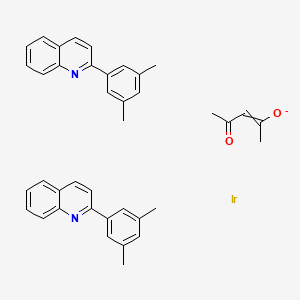
![1-(10,10-Dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)propan-1-one](/img/structure/B13384622.png)
![3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B13384627.png)
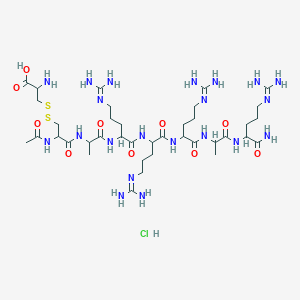
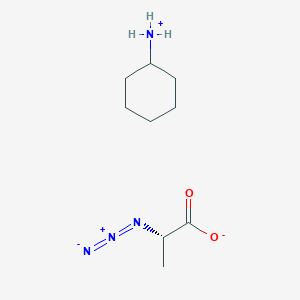
![(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-Methyl-1-piperidinyl)ethyl]pyrrolidinehydrochloride](/img/structure/B13384644.png)
